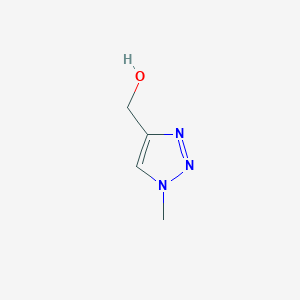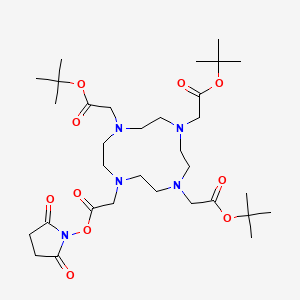
(1-methyl-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
(1-methyl-1H-1,2,3-triazol-4-yl)methanol: is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by a triazole ring substituted with a methyl group at the first position and a hydroxymethyl group at the fourth position
Mécanisme D'action
Target of Action
Similar compounds incorporating 1h-1,2,3-triazol-4-yl moiety have been shown to inhibit a class-i isoform of histone deacetylases (hdacs), specifically hdac2 .
Mode of Action
Compounds with similar structures have been shown to inhibit hdac2 . HDACs are enzymes that remove acetyl groups from lysine residues in histone proteins, affecting gene expression .
Biochemical Pathways
HDACs are deeply involved in numerous cell-related processes. Specifically, HDAC 1, 2, 3, and 8 have been shown to promote cellular proliferation, while HDAC 1-4, 5, and 8 prevent cellular apoptosis and differentiation . Inhibition of these enzymes can therefore have significant effects on these pathways.
Pharmacokinetics
Similar compounds have been investigated for their admet properties, suggesting desirable characteristics for anticancer compounds .
Result of Action
Similar compounds have shown potent cytotoxicity in various human cancer cell lines, including sw620 (colon cancer), pc3 (prostate cancer), and aspc-1 (pancreatic cancer) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific synthetic route for this compound can be summarized as follows:
Preparation of the Azide: The starting material, such as methyl azide, is prepared by reacting methylamine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-methyl-1H-1,2,3-triazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, forming (1-methyl-1H-1,2,3-triazol-4-yl)methane.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., HCl, HBr) or amines (e.g., NH3) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of (1-methyl-1H-1,2,3-triazol-4-yl)formaldehyde or (1-methyl-1H-1,2,3-triazol-4-yl)carboxylic acid.
Reduction: Formation of (1-methyl-1H-1,2,3-triazol-4-yl)methane.
Substitution: Formation of (1-methyl-1H-1,2,3-triazol-4-yl)methyl halides or (1-methyl-1H-1,2,3-triazol-4-yl)methylamines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (1-methyl-1H-1,2,3-triazol-4-yl)methanol is used as a ligand in coordination chemistry to stabilize metal complexes, enhancing their catalytic activity.
Materials Science: It is employed in the synthesis of functional materials, such as polymers and dendrimers, due to its ability to form stable triazole linkages.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives, including this compound, exhibit antimicrobial properties and are investigated for their potential use as antibiotics.
Anticancer Agents: Research is ongoing to explore the anticancer potential of triazole compounds, including their ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry:
Agrochemicals: Triazole derivatives are used in the formulation of agrochemicals, such as fungicides and herbicides, due to their ability to inhibit fungal growth and other pests.
Corrosion Inhibitors: this compound is used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.
Comparaison Avec Des Composés Similaires
(1-benzyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a benzyl group instead of a methyl group.
(1-methyl-1H-1,2,4-triazol-3-yl)methanol: Similar structure but with the triazole ring substituted at different positions.
Uniqueness:
Structural Differences: The specific substitution pattern of (1-methyl-1H-1,2,3-triazol-4-yl)methanol imparts unique chemical properties, such as different reactivity and binding affinity.
Functional Applications: The presence of the hydroxymethyl group at the fourth position of the triazole ring makes it particularly useful in applications requiring hydrogen bonding interactions, such as enzyme inhibition and material synthesis.
Propriétés
IUPAC Name |
(1-methyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKMMJLWDOKNEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285184 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77177-21-0 | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77177-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-1,2,3-triazole-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)

![6-Bromo-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313725.png)











